2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, including phenoxy, morpholinopyrimidinyl, and acetamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps:
Formation of 3,5-dimethylphenoxy intermediate: This can be achieved by reacting 3,5-dimethylphenol with an appropriate halide under basic conditions.
Synthesis of 6-morpholinopyrimidin-4-yl intermediate: This involves the reaction of morpholine with a pyrimidine derivative.
Coupling reaction: The two intermediates are then coupled using a suitable linker, such as ethyl acetate, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or morpholine moieties.
Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide could have several research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)acetamide: Lacks the morpholinopyrimidinyl group.
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide: Lacks the phenoxy group.
2-(phenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide: Lacks the methyl groups on the phenoxy ring.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide is unique due to the presence of both the 3,5-dimethylphenoxy and morpholinopyrimidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-15-9-16(2)11-17(10-15)28-13-19(25)21-3-6-27-20-12-18(22-14-23-20)24-4-7-26-8-5-24/h9-12,14H,3-8,13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKWOIQQGQTDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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